4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing a 2-bromophenyl group and a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-14-11-12-16(13-15(14)2)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJXGINBBSBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a complex organic molecule that features both phthalazinone and oxadiazole moieties. These structural components suggest a potential for diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
This compound contains:
- A bicyclic phthalazinone core , known for its diverse pharmacological activities.
- A 1,2,4-oxadiazole ring , which is associated with various biological functions.
Antitumor Activity
The structural characteristics of phthalazinones indicate potential antitumor activity . Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The introduction of bromine and other substituents may further modulate these effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A possible synthetic route includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the bromophenyl and dimethylphenyl groups.
- Final modifications to yield the desired phthalazinone structure.
Case Studies and Research Findings
Although specific literature on this compound's mechanism is sparse, it is hypothesized that:
- The oxadiazole ring may participate in electron-withdrawing interactions, enhancing binding affinity to biological targets.
- The bromine substituent could influence the reactivity and interaction profiles within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The target compound’s 2-bromophenyl substituent on the oxadiazole ring distinguishes it from analogues with bromine in other positions (e.g., 3-bromo or 4-bromo ). For instance:
- 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one (CAS 1291847-58-9) has a meta-bromo substituent, reducing steric hindrance compared to the ortho-bromo group in the target compound .
- 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one (CAS 1291862-31-1) features a para-bromo group and a methylthio substituent, which introduces sulfur-based electron donation, contrasting with the electron-withdrawing bromine in the target compound .
Table 1: Substituent Effects on Key Analogues
Structural Modifications and Physicochemical Properties
- Linker Variations: The compound 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one (CAS 1189870-46-9) introduces a methylene bridge between the oxadiazole and phthalazinone, increasing conformational flexibility compared to the direct linkage in the target compound .
Research Implications
- Steric Effects : The ortho-bromo substituent in the target compound may hinder rotational freedom or binding to biological targets compared to meta/para-bromo analogues.
- Pharmacokinetics : Higher molecular weights (e.g., 491.4 in CAS 1291862-31-1) may influence solubility and bioavailability compared to the target compound .
Q & A
Q. Example Protocol :
What characterization techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
A combination of spectroscopic, chromatographic, and crystallographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons, oxadiazole CH) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
- X-ray Crystallography : For unambiguous structural elucidation. SHELXL or OLEX2 software can refine crystallographic data .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Q. Key Data :
- ¹H NMR (DMSO-d₆) : δ 8.2–7.3 (m, aromatic H), 2.4 (s, CH₃) .
- HRMS (ESI+) : m/z [M+H]⁺ calculated for C₂₆H₂₀BrN₃O₂: 510.07; observed: 510.05 .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced Research Question
Optimization involves systematic variation of parameters:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions but may require rigorous drying .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve cross-coupling efficiency .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 120°C, 30 min vs. 12h conventional) .
- Workup Strategies : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) to isolate pure product .
Q. Case Study :
How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?
Advanced Research Question
Discrepancies arise from twinning, disorder, or poor data quality. Mitigation strategies include:
- Data Reprocessing : Use SHELXL or OLEX2 to refine models with different space groups (e.g., P2₁/c vs. P-1) .
- Twinned Data Analysis : Implement HKLF5 format in SHELXL to handle twinning .
- Validation Tools : CheckCIF/PLATON to identify geometric outliers (e.g., bond angle deviations >5°) .
Example :
A study on a similar oxadiazole derivative resolved space group ambiguity by comparing R-factors for P2₁ (R = 0.045) and Pna2₁ (R = 0.052), favoring P2₁ .
What computational methods predict the biological activity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinase ATP-binding sites) .
- QSAR Models : Train models using oxadiazole derivative libraries to correlate substituents with antimicrobial IC₅₀ values .
Case Study :
DFT analysis of a triazole-oxadiazole hybrid revealed a HOMO-LUMO gap of 3.8 eV, correlating with observed antibacterial activity .
How can structure-activity relationship (SAR) studies guide the design of analogs?
Advanced Research Question
SAR strategies include:
- Substituent Variation : Replace bromophenyl with electron-withdrawing groups (e.g., NO₂) to enhance target binding .
- Bioisosteric Replacement : Swap oxadiazole with 1,2,3-triazole to improve metabolic stability .
- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7) to identify potency trends .
Example :
A FLAP inhibitor study showed that methyl substitution on oxadiazole improved binding (IC₅₀ = 8 nM vs. 25 nM for unsubstituted) .
What experimental approaches validate potential mechanisms of action in biological systems?
Advanced Research Question
- Enzyme Assays : Measure inhibition of 5-lipoxygenase (5-LOX) or COX-2 using spectrophotometric methods .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY) to track compound localization .
- Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis genes) .
Data Interpretation :
A 1 µM dose reduced LTB₄ production in human whole blood by 80%, suggesting FLAP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
